molecular formula C12H23NO2 B13637715 tert-Butyl 2-((1S,2S)-2-aminocyclohexyl)acetate

tert-Butyl 2-((1S,2S)-2-aminocyclohexyl)acetate

Cat. No.: B13637715
M. Wt: 213.32 g/mol
InChI Key: LRWFWBFPWSIXBG-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate: is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a tert-butyl group, an aminocyclohexyl group, and an acetate group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate typically involves the esterification of tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate with an appropriate acid or acid derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate may involve large-scale esterification processes. These processes are typically carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted products with different functional groups.

Scientific Research Applications

rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate can be compared with other similar compounds, such as:

    tert-butyl 2-[(1R,2R)-2-hydroxycyclohexyl]acetate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

    tert-butyl 2-[(1R,2R)-2-methylcyclohexyl]acetate: The presence of a methyl group instead of an amino group results in variations in the compound’s behavior in chemical reactions.

    tert-butyl 2-[(1R,2R)-2-aminocyclopentyl]acetate: The cyclopentyl ring structure introduces differences in steric and electronic effects compared to the cyclohexyl ring.

The uniqueness of rac-tert-butyl 2-[(1R,2R)-2-aminocyclohexyl]acetate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2-[(1S,2S)-2-aminocyclohexyl]acetate

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3/t9-,10-/m0/s1

InChI Key

LRWFWBFPWSIXBG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCCC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.